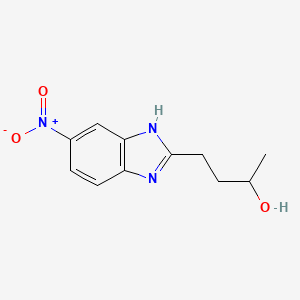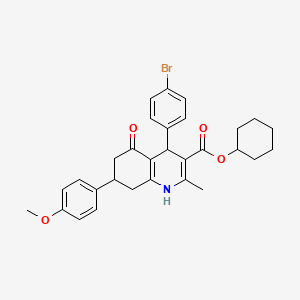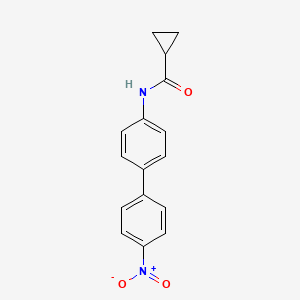![molecular formula C16H14ClN3O4S B5173258 2-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5173258.png)
2-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly known as CMNAA and belongs to the class of carbonic anhydrase inhibitors. This compound has been studied for its potential applications in treating various diseases, including cancer, glaucoma, and osteoporosis.
科学的研究の応用
CMNAA has been extensively studied for its potential applications in treating various diseases. It has been found to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in regulating pH balance in the body. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making CMNAA a potential anticancer agent. Additionally, CMNAA has been found to lower intraocular pressure in glaucoma patients and increase bone density in osteoporosis patients.
作用機序
The mechanism of action of CMNAA involves the inhibition of carbonic anhydrase enzymes, which catalyze the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. By inhibiting this process, CMNAA disrupts the pH balance in cancer cells, leading to cell death. In glaucoma patients, the inhibition of carbonic anhydrase enzymes reduces the production of aqueous humor, leading to a decrease in intraocular pressure. In osteoporosis patients, the inhibition of carbonic anhydrase enzymes increases bone density by reducing the activity of osteoclasts, which break down bone tissue.
Biochemical and Physiological Effects:
CMNAA has been found to have several biochemical and physiological effects. In cancer cells, CMNAA inhibits the activity of carbonic anhydrase enzymes, leading to a decrease in pH and cell death. In glaucoma patients, CMNAA reduces the production of aqueous humor, leading to a decrease in intraocular pressure. In osteoporosis patients, CMNAA increases bone density by reducing the activity of osteoclasts.
実験室実験の利点と制限
The advantages of using CMNAA in lab experiments include its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as an anticancer agent, and its ability to lower intraocular pressure and increase bone density. The limitations of using CMNAA in lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for research on CMNAA. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of CMNAA. Another area of research is the investigation of the potential of CMNAA in combination with other anticancer agents for the treatment of cancer. Additionally, further research is needed to determine the safety and efficacy of CMNAA in clinical trials.
合成法
The synthesis of CMNAA involves the reaction between 4-chloroaniline and 2-methoxy-4-nitrophenyl isothiocyanate in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to form the final compound. The purity and yield of CMNAA can be improved by recrystallization and chromatography techniques.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-24-14-9-12(20(22)23)6-7-13(14)18-16(25)19-15(21)8-10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3,(H2,18,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVVJEUQTBJQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5173178.png)
![2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B5173186.png)
![5-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5173196.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5173201.png)
![N-(3-fluorophenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinamine](/img/structure/B5173206.png)

![2-[(2,5-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5173212.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5173220.png)
![3-(diphenylmethyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173227.png)


![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2,6-dimethoxybenzamide](/img/structure/B5173252.png)
![4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B5173266.png)
